Methyl butyl disulfide
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Overview
Description
Methyl butyl disulfide, also known as methyl n-butyl disulfide, is an organic compound with the molecular formula C₅H₁₂S₂. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl butyl disulfide can be synthesized through the reaction of thiols with oxidizing agents. One common method involves the oxidative coupling of butyl thiol and methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction typically occurs under mild conditions, with the thiols being mixed in a suitable solvent like dichloromethane and the oxidizing agent added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are fed into the reactor at controlled rates. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl butyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and dimethyl sulfoxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Nucleophiles: Thiolate anions and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl thiol and methyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Methyl butyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: It is used in studies related to protein folding and disulfide bond formation in proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in redox biology and as a potential drug candidate.
Mechanism of Action
The mechanism of action of methyl butyl disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are crucial for protein structure and function. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl disulfide: Similar in structure but with two methyl groups instead of a methyl and a butyl group.
Diethyl disulfide: Contains two ethyl groups.
Dipropyl disulfide: Contains two propyl groups.
Uniqueness
Methyl butyl disulfide is unique due to its specific combination of a methyl and a butyl group, which imparts distinct chemical and physical properties compared to other disulfides. This uniqueness makes it valuable in specific applications where these properties are desired .
Biological Activity
Methyl butyl disulfide (MBDS), a sulfur-containing organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article provides a comprehensive overview of the biological activity associated with MBDS, supported by data tables, case studies, and detailed research findings.
This compound has the chemical formula C5H12S2 and is categorized as a disulfide compound. Its structure consists of two sulfur atoms bonded to a butyl group and a methyl group, which is essential for its biological activity.
Antimicrobial Activity
Antibacterial Properties
Research indicates that MBDS exhibits significant antibacterial properties. A study demonstrated that various disulfides, including MBDS, showed high inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for MBDS against these strains were reported to be as low as 0.5 µg/mL, indicating potent antibacterial effects .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.5 | Staphylococcus aureus |
S,S'-bis(phenylamino) disulfide | 1.0 | Francisella tularensis |
S-ethyl propanethiosulfonate | 16.0 | Staphylococcus aureus |
Mechanism of Action
The antibacterial mechanism of MBDS is primarily attributed to its ability to react with thiol groups in bacterial proteins, disrupting essential metabolic processes such as fatty acid biosynthesis . This interaction leads to the inhibition of key enzymes like FabH, crucial for lipid metabolism in bacteria.
Cytotoxicity Studies
In addition to its antibacterial properties, MBDS has shown potential cytotoxic effects against various cancer cell lines. Research conducted on carcinoma and adenocarcinoma cells indicated that MBDS possesses antitumor activity, although the exact mechanisms remain under investigation .
Case Study: Antitumor Activity
A notable study assessed the cytotoxicity of MBDS against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results indicated that MBDS exhibited IC50 values ranging from 10 to 30 µg/mL across these cell lines, suggesting moderate to strong cytotoxic effects .
Environmental Impact and Toxicity
While MBDS demonstrates promising biological activities, it is essential to consider its environmental toxicity. Studies have shown that MBDS exhibits moderate aquatic toxicity and can persist in the environment .
Endpoint | Toxicity Level |
---|---|
Aquatic Toxicity | High |
Environmental Persistence | Moderate |
Acute Toxicity | Low to Moderate |
Properties
CAS No. |
60779-24-0 |
---|---|
Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
1-(methyldisulfanyl)butane |
InChI |
InChI=1S/C5H12S2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
InChI Key |
ABUPWXCYFWRZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSC |
Origin of Product |
United States |
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